3-Bromo-2-methylbenzaldehyde
Overview
Description
3-Bromo-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C₈H₇BrO. It is a derivative of benzaldehyde, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-methylbenzaldehyde are currently unknown due to the lack of specific research. .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . The skin permeation (Log Kp) is -5.78 cm/s .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other environmental factors that could potentially influence its action, efficacy, and stability are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reduction of 3-bromo-2-methylbenzoic acid to (3-bromo-2-methylphenyl)methanol, followed by oxidation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromo-2-methylbenzoic acid.
Reduction: It can be reduced to (3-bromo-2-methylphenyl)methanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-2-methylbenzoic acid.
Reduction: (3-Bromo-2-methylphenyl)methanol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methylbenzaldehyde is extensively used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including inhibitors of PD-1/PD-L1 and BTK, which are important targets in cancer treatment and autoimmune diseases.
Computational Chemistry: It is used in simulations to study chemical reactions and predict the behavior of molecules under different conditions.
Chemical Synthesis: It is a key intermediate in the synthesis of various organic compounds used in material science and other fields.
Comparison with Similar Compounds
- 2-Bromo-3-methylbenzaldehyde
- 4-Bromo-2-methylbenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
Comparison: 3-Bromo-2-methylbenzaldehyde is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, 2-bromo-3-methylbenzaldehyde has the bromine and methyl groups in different positions, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
3-bromo-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFPUWPWOWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439955 | |
Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-40-9 | |
Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.